molecular formula C6H11ClN2O3 B2803575 (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 866319-07-5

(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B2803575
CAS No.: 866319-07-5
M. Wt: 194.62
InChI Key: UGFPHAAPBWUSLC-NDXJVULZSA-N
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Description

(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce more saturated cyclic compounds .

Scientific Research Applications

(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties.

Biological Activity

(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound characterized by a fused pyrrole and pyrrolidine ring system. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of the biological activity of this compound, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C6H8N2O2
  • Molecular Weight : 144.14 g/mol
  • CAS Number : 2097520-03-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structural features of this compound allow it to modulate the activity of these targets through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated several areas where this compound exhibits biological activity:

  • Antiproliferative Activity : Studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, its structural similarity to known antiproliferative agents has led to investigations into its potential as an anticancer drug.
  • CNS Activity : The compound has shown promise in studies related to central nervous system (CNS) effects, including analgesic and sedative properties. These effects are particularly relevant for developing new therapies for pain management and anxiety disorders.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and provided insights into the potential effects of this compound:

StudyFindings
Malinka et al. (2005)Investigated pyrrolidine derivatives showing analgesic and CNS depressant activities. The study suggests that similar compounds may exhibit comparable effects.
Shen et al. (2010)Focused on the antiproliferative effects of pyrrolidine derivatives on cancer cell lines. The findings support further exploration of this compound in cancer therapy.
Yu et al. (2011)Discussed structural similarities between pyrrolidine derivatives and known bioactive compounds such as lamellarins, indicating potential for further pharmacological evaluation.

Comparative Analysis

Compared to other heterocyclic compounds with similar structures, this compound stands out due to its unique fused ring system that enhances its interaction with biological targets.

CompoundStructureBiological Activity
Pyrrolidine DerivativesSimple ring structureModerate CNS effects
Dicarboximide CompoundsMultiple functional groupsAntiproliferative activity
(3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrroleFused ring systemAntiproliferative, CNS activity

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10)/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVCGCJYCUKMIM-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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